molecular formula C6H8BrN3 B12357722 (Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine

(Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine

Katalognummer: B12357722
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: DDGJKMYYHCCIOF-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine is a chemical compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine typically involves the reaction of 3-bromo-4-methylpyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps to purify the product and ensure its high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

(Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine include:

    3-bromo-4-methylpyridine: A precursor in the synthesis of the compound.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

    Pyridine derivatives: Compounds with similar pyridine ring structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C6H8BrN3

Molekulargewicht

202.05 g/mol

IUPAC-Name

(Z)-(3-bromo-4-methyl-3H-pyridin-6-ylidene)hydrazine

InChI

InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3,5H,8H2,1H3/b10-6-

InChI-Schlüssel

DDGJKMYYHCCIOF-POHAHGRESA-N

Isomerische SMILES

CC1=C/C(=N/N)/N=CC1Br

Kanonische SMILES

CC1=CC(=NN)N=CC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.